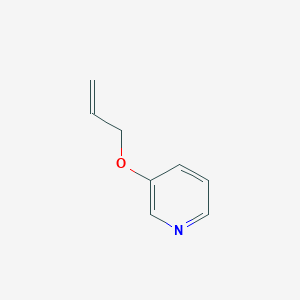

Pyridine, 3-(2-propenyloxy)-

Description

Contextual Significance of Pyridine (B92270) Derivatives in Modern Organic Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their importance stemming from their presence in a vast array of biologically active compounds and functional materials. numberanalytics.comnih.gov The pyridine ring, a six-membered heteroaromatic system isoelectronic with benzene (B151609), possesses a nitrogen atom that imparts unique electronic properties. numberanalytics.comwikipedia.org This nitrogen atom introduces a dipole moment and makes the ring electron-deficient, influencing its reactivity in chemical transformations. nih.gov

The significance of pyridine derivatives is evident across several industries:

Pharmaceuticals: The pyridine scaffold is a common feature in many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comresearchgate.net Its ability to form hydrogen bonds and its solubility characteristics contribute to its prevalence in medicinal chemistry. nih.gov

Agrochemicals: Many insecticides, herbicides, and fungicides incorporate pyridine rings in their molecular structures. numberanalytics.com

Materials Science: Pyridine-based compounds are utilized in the synthesis of functional materials such as conducting polymers and luminescent materials. numberanalytics.com

The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the properties of molecules for specific applications. ontosight.ai

Importance of Allyloxy and Propenyloxy Moieties in Advanced Organic Synthesis

The allyloxy group, and by extension the propenyloxy group, are valuable functional motifs in modern organic synthesis. The allyl group's double bond provides a site for a wide range of chemical transformations, making it a versatile handle for molecular elaboration.

Key aspects of the allyloxy moiety's importance include:

Protecting Group Chemistry: Allyl ethers are frequently used as protecting groups for alcohols. Their stability to a variety of reaction conditions and the mild methods available for their deprotection make them particularly useful in the synthesis of complex molecules.

Rearrangement Reactions: Allyloxy compounds can undergo sigmatropic rearrangements, such as the Claisen rearrangement. tandfonline.com The thermal rearrangement of 3-allyloxypyridine can lead to the migration of the allyl group to different positions on the pyridine ring. tandfonline.com

Palladium-Catalyzed Reactions: The allyl group readily participates in various palladium-catalyzed reactions, which are fundamental to modern organic synthesis. nih.govacs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

The reactivity of the allyloxy group can be modulated by the electronic nature of the molecule to which it is attached. In the case of "Pyridine, 3-(2-propenyloxy)-," the electron-withdrawing nature of the pyridine ring influences the reactivity of the allyl group.

Research Landscape Surrounding Substituted Pyridines with Alkenyl Ether Functionalities

The research landscape for substituted pyridines bearing alkenyl ether functionalities, such as "Pyridine, 3-(2-propenyloxy)-," is active and focuses on leveraging the unique combination of the pyridine core and the reactive alkenyl side chain.

Current research interests include:

Catalytic Rearrangements: A significant area of research involves the enantioselective palladium(II)-catalyzed formal tandfonline.comtandfonline.com-sigmatropic rearrangement of allyloxypyridines. nih.govacs.org These reactions can generate chiral N-allyl pyridones, which are valuable building blocks in asymmetric synthesis. nih.gov

Intramolecular Cyclizations: The alkenyl ether functionality can participate in intramolecular cyclization reactions to construct new ring systems. For example, intramolecular Minisci-type reactions have been reported for 3-(allyloxy)pyridine, leading to the formation of fused heterocyclic structures. acs.org

Synthesis of Complex Molecules: Substituted pyridines with alkenyl ethers serve as intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. tandfonline.comresearchgate.net

Development of New Synthetic Methodologies: Researchers are continuously exploring new methods for the synthesis and transformation of these compounds, including the use of novel catalysts and reaction conditions. researchgate.netcyclopropenium.com

The ongoing research in this area highlights the synthetic utility of "Pyridine, 3-(2-propenyloxy)-" and related compounds as versatile platforms for the construction of diverse and complex molecular architectures.

Structure

2D Structure

Properties

IUPAC Name |

3-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWSQDFSFCOXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336667 | |

| Record name | Pyridine, 3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-04-9 | |

| Record name | Pyridine, 3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-2-en-1-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Pyridine, 3 2 Propenyloxy

Reactivity Profile of the Pyridine (B92270) Nucleus with 3-(2-propenyloxy) Substitution

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. wikipedia.orgimperial.ac.ukmdpi.com The 3-(2-propenyloxy) substituent further modulates this reactivity.

Electrophilic Aromatic Substitution Patterns and Deactivation Effects

Consequently, electrophilic substitution on Pyridine, 3-(2-propenyloxy)- requires vigorous reaction conditions. uop.edu.pk When substitution does occur, the position of attack is directed by the existing substituent and the inherent reactivity of the pyridine ring. In pyridine itself, electrophilic attack preferentially occurs at the 3-position (β-position). uop.edu.pk For a 3-substituted pyridine, the incoming electrophile is generally directed to the 2- (ortho) and 6- (ortho) positions, and to a lesser extent the 4- (para) position, relative to the substituent. However, the deactivating effect of the ring nitrogen significantly disfavors substitution at the 2-, 4-, and 6-positions. imperial.ac.uk Therefore, electrophilic attack is most likely to occur at the positions meta to the ring nitrogen, which are positions 2, 4, and 6, with the directing effect of the allyloxy group influencing the final product distribution.

For instance, nitration of 3-substituted pyridines can be challenging. Direct nitration often requires harsh conditions and may lead to the formation of N-oxides. wikipedia.org A common strategy to achieve nitration is to first convert the pyridine to its N-oxide, which activates the ring towards electrophilic attack, particularly at the 4-position. gcwgandhinagar.com

Nucleophilic Aromatic Substitution at Vicinal and Distal Positions

The electron-deficient character of the pyridine ring makes it a good substrate for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. wikipedia.orgmasterorganicchemistry.comlibretexts.org The positions most susceptible to nucleophilic attack are the 2- (alpha) and 4- (gamma) positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. imperial.ac.uklibretexts.orggovtpgcdatia.ac.in

In Pyridine, 3-(2-propenyloxy)-, direct nucleophilic substitution is unlikely as there is no good leaving group on the ring. However, if other substituents, such as halogens, are present at the 2-, 4-, or 6-positions, they can be readily displaced by nucleophiles. The 3-(2-propenyloxy) group would exert an electronic influence on the reaction rate. A study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines showed that the nature of the 3-substituent influences the regioselectivity of the reaction. researchgate.net For example, with 1-methylpiperazine (B117243) as the nucleophile, bulky 3-substituents direct the substitution towards the 6-position. researchgate.net While this study did not specifically include the 3-(2-propenyloxy) group, it provides insight into how substituents at the 3-position can direct incoming nucleophiles to either the vicinal (position 2) or distal (position 6) positions.

Radical Reactions Involving the Pyridine Ring

The pyridine ring can participate in radical reactions. wikipedia.org One notable example is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. wikipedia.orgchemrxiv.org This reaction typically results in substitution at the 2- or 4-positions. For Pyridine, 3-(2-propenyloxy)-, a Minisci-type reaction would likely lead to the introduction of an alkyl group at the 2- or 4-position.

Furthermore, intramolecular radical cyclizations where the pyridine ring acts as a radical acceptor have been explored. In one study, a radical cascade was initiated that terminated with the cyclization of a tertiary radical onto a pyridine ring. uv.es The cyclization occurred preferentially at the ortho position (position 2) of the pyridine ring. uv.es This suggests that in radical processes involving Pyridine, 3-(2-propenyloxy)-, intramolecular attack onto the pyridine nucleus is a possible reaction pathway.

Transformations of the 2-Propenyloxy Moiety

The 2-propenyloxy (allyl) group is a versatile functional group that can undergo a variety of chemical transformations, including rearrangements and cyclizations.

Allylic Rearrangements (e.g., Claisen Rearrangement)

Pyridine, 3-(2-propenyloxy)- is a substrate for the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.org The thermal or Lewis acid-catalyzed rearrangement of 3-allyloxypyridine would be expected to yield 2-allyl-3-hydroxypyridine and 4-allyl-3-hydroxypyridine. organic-chemistry.orgdeepdyve.com This transformation proceeds through a concerted pericyclic mechanism involving a six-membered, chair-like transition state. organic-chemistry.org

The aromatic Claisen rearrangement is often followed by tautomerization to restore the aromaticity of the ring. organic-chemistry.org If the ortho-positions (2 and 4 in this case) are blocked, a subsequent Cope rearrangement may occur, migrating the allyl group to the para-position (position 6). organic-chemistry.org The development of catalytic Claisen rearrangements has allowed for these transformations to occur under milder conditions. princeton.edu

Intramolecular Cyclization Reactions

The allyloxy group of Pyridine, 3-(2-propenyloxy)- can participate in various intramolecular cyclization reactions to form fused heterocyclic systems. These reactions can be promoted by transition metals or proceed through radical pathways.

Palladium-catalyzed intramolecular cyclizations are common for allylic compounds. For instance, the chelation-controlled Heck reaction of 2-allyloxypyridines has been shown to proceed via a Claisen rearrangement followed by a Heck reaction. nih.gov A similar pathway could be envisioned for the 3-allyloxy isomer.

Radical cyclizations are also a powerful tool for forming cyclic structures. An unsaturated β-keto ester containing a pyridine ring has been shown to undergo Mn(III)-based oxidative free-radical cyclization. uv.es In this case, the radical cyclization terminated onto the pyridine ring. It is conceivable that under appropriate conditions, a radical could be generated on the pyridine ring or the allylic chain of Pyridine, 3-(2-propenyloxy)-, leading to an intramolecular cyclization to form a new ring system.

Furthermore, intramolecular cyclizations of related systems, such as α-iminoesters, have been shown to be effective for the synthesis of lactams. researchgate.netnih.gov These reactions highlight the general propensity of appropriately functionalized molecules to undergo intramolecular ring-closing reactions. mdpi.combiointerfaceresearch.com

Olefin Metathesis and Related Transformations of the Alkene

The terminal alkene of 3-(allyloxy)pyridine is a reactive site for various transformations, most notably olefin metathesis. This reaction allows for the construction of new carbon-carbon double bonds and is a powerful tool in synthetic chemistry.

Ring-Closing Metathesis (RCM): While studies on the direct RCM of a molecule containing a single 3-(allyloxy)pyridine unit are not prevalent, research on related di-substituted pyridines provides significant insight. In template-directed synthesis of macrocycles, pyridines with olefin-bearing chains at the 2,6-positions successfully undergo RCM to form large ring structures using Grubbs catalysts. However, when a 3,5-disubstituted pyridine with olefinic tails was subjected to the same conditions, only pyridinophane formation (intramolecular cyclization between the two chains) was observed, rather than intermolecular macrocyclization. uu.nl This suggests that the substitution pattern on the pyridine ring critically influences the outcome of RCM reactions. uu.nl The reactions are typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. uu.nl

Cross-Metathesis (CM): The alkene group can participate in cross-metathesis with other olefins, a strategy that enables the synthesis of diverse and complex pyridine derivatives. beilstein-journals.orgorganic-chemistry.org This reaction is valuable for fragment coupling and the formation of heteroaromatic targets. organic-chemistry.org The success of CM reactions involving N-heteroaromatics often depends on mitigating catalyst deactivation caused by the pyridine nitrogen. beilstein-journals.org Strategies to overcome this include the use of more robust second-generation catalysts (like Grubbs-Hoveyda catalysts) or modification of the pyridine ring to reduce its basicity. beilstein-journals.orgresearchgate.net

Table 1: Olefin Metathesis Reactions Involving Pyridine Derivatives This table summarizes representative conditions for metathesis reactions on pyridine-containing substrates, illustrating the types of transformations possible.

| Reaction Type | Substrate Type | Catalyst (mol%) | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | 2,6-bis(olefin)-pyridines | Grubbs I or II (5-15%) | CH₂Cl₂, reflux | Macroheterocycles | uu.nl |

| Ring-Closing Metathesis (RCM) | 3,5-bis(olefin)-pyridine | Grubbs I or II | CH₂Cl₂, reflux | Pyridinophane | uu.nl |

| Cross-Metathesis (CM) | Alkenyl N-heteroaromatics | Grubbs-Hoveyda II | CH₂Cl₂, reflux | Disubstituted olefins | beilstein-journals.org |

| Cross-Metathesis (CM) | α,β-unsaturated carbonyls & various olefins | Grubbs II | DCM, 40 °C | 1,5-Dicarbonyl precursors for pyridines | organic-chemistry.org |

Reaction Kinetics and Thermodynamic Studies of Compound Transformations

Detailed kinetic and thermodynamic data specifically for reactions involving the alkene moiety of 3-(allyloxy)pyridine are not extensively documented in publicly available literature. However, understanding the thermodynamic properties of the parent pyridine molecule provides a crucial baseline for predicting the behavior of its derivatives.

The protonation of the pyridine nitrogen is an enthalpically-driven process. The basicity of the nitrogen atom is a key parameter as it governs the compound's ability to interact with and potentially inhibit metal-based catalysts used in transformations like olefin metathesis. Thermodynamic data for pyridine's protonation and other properties have been compiled and can serve as a reference point. nist.govchemeo.com For instance, the enthalpy of formation and heat capacity of liquid pyridine are well-established. nist.gov

Kinetic studies on related systems highlight the methodologies that could be applied to 3-(allyloxy)pyridine. For example, the kinetics of palladium-catalyzed cyclization of related allyl-containing compounds have been studied using NMR spectroscopy, revealing the rate-limiting steps of the catalytic cycle. acs.org Similarly, kinetic investigations of pyridine substitution in organometallic complexes show that such reactions often proceed via a first-order rate law, with the dissociation of a ligand being the slow step. researchgate.net These examples underscore the importance of ligand exchange rates, which would be a critical factor in any metal-catalyzed transformation of 3-(allyloxy)pyridine due to the coordinating ability of the pyridyl nitrogen.

Table 2: Selected Thermodynamic Data for Pyridine This table provides fundamental thermodynamic values for the parent compound, pyridine, which are foundational for understanding the properties of its derivatives.

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -2781.9 ± 0.2 | kJ/mol | nist.gov |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | 99.0 ± 0.2 | kJ/mol | nist.gov |

| Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K | 133.1 | J/mol·K | nist.gov |

| Gas Basicity (BasG) | 883.3 | kJ/mol | chemeo.com |

| Proton Affinity (PAff) | 914.8 | kJ/mol | chemeo.com |

Mechanistic Elucidation of Key Reaction Pathways

Several mechanistic pathways are pertinent to the reactivity of 3-(allyloxy)pyridine, particularly in metal-catalyzed and radical-mediated reactions.

Olefin Metathesis Mechanism and the Role of the Pyridine Ligand: The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a [2+2] cycloaddition between the catalyst's metal-alkylidene bond and the substrate's alkene to form a metallacyclobutane intermediate. ilpi.commdpi.comcaltech.edu Productive cleavage of this intermediate yields a new olefin and a new metal-alkylidene, propagating the catalytic cycle. ilpi.comcaltech.edu

For substrates like 3-(allyloxy)pyridine, the nitrogen atom introduces a significant complication. Pyridine and its derivatives can act as ligands, coordinating to the ruthenium center of Grubbs-type catalysts. mdpi.com This coordination can lead to catalyst deactivation. beilstein-journals.orgacs.org Mechanistic studies have shown that in the presence of excess pyridine, the active methylidene catalyst can be converted into an inactive tris-pyridine ruthenium complex. mdpi.com This deactivation pathway involves the displacement of a phosphine (B1218219) ligand by pyridine, followed by a nucleophilic attack of the liberated phosphine onto the methylidene carbon, forming a stable adduct that halts the metathesis cycle. beilstein-journals.orgmdpi.comacs.org The lability of pyridine ligands can, however, also be exploited to create "fast-initiating" third-generation Grubbs catalysts, where the rapid dissociation of a pyridine ligand accelerates the catalytic cycle. wikipedia.orgacs.org

Radical and Rearrangement Pathways: Beyond metathesis, the allyloxy group can participate in other transformations. Radical cascade cyclizations are a prominent example. acs.org In related systems, such as o-(allyloxy)arylaldehydes, radical-initiated cascade cyclizations are used to synthesize chroman-4-one scaffolds. nih.gov For 3-(allyloxy)pyridine, a similar radical cyclization could potentially be initiated. Studies on related N-alkoxypyridinium salts show that an initial alkoxy radical can undergo 5-exo cyclization to generate a carbon-centered radical, which can then be functionalized. mdpi.com

Sigmatropic rearrangements are another potential reaction pathway. The asymmetric rearrangement of 3-allyloxyflavones, which are structurally analogous, can proceed via an intramolecular pathway, possibly involving a benzopyrylium intermediate, to form chiral chromanediones. nih.govnih.gov This suggests that under certain catalytic or thermal conditions, 3-(allyloxy)pyridine could undergo similar uu.nlacs.org- or acs.orgacs.org-sigmatropic shifts.

Table 3: Potential Mechanistic Pathways for 3-(Allyloxy)pyridine Transformations

| Pathway | Key Intermediate(s) | Reaction Type | Description | Reference |

|---|---|---|---|---|

| Chauvin Mechanism | Metallacyclobutane | Olefin Metathesis | [2+2] cycloaddition/cycloreversion between the alkene and a metal-alkylidene catalyst. | ilpi.commdpi.com |

| Catalyst Deactivation | Bis- or Tris-pyridine Ru Complex | Olefin Metathesis | Coordination of the pyridine nitrogen to the Ru catalyst, displacing other ligands and inhibiting catalytic activity. | mdpi.comacs.org |

| Radical Cascade | Alkoxy and carbon-centered radicals | Cyclization | Initiation of a radical at the oxygen or alkene, followed by intramolecular cyclization to form new heterocyclic rings. | nih.govmdpi.com |

| Sigmatropic Rearrangement | Ionic pair or concerted transition state | Rearrangement | Intramolecular uu.nlacs.org or acs.orgacs.org shift of the allyl group from the oxygen to a carbon atom of the pyridine ring. | nih.govnih.gov |

Advanced Spectroscopic Characterization of Pyridine, 3 2 Propenyloxy

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Pyridine (B92270), 3-(2-propenyloxy)-, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of Pyridine, 3-(2-propenyloxy)- presents a unique fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine ring and the oxygen atom, as well as the anisotropy of the aromatic system.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum. The proton at the C2 position is expected to be the most downfield-shifted due to its proximity to the nitrogen atom. The protons at C4, C5, and C6 will also exhibit distinct chemical shifts based on their electronic environment.

The allyl group protons show characteristic signals. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are deshielded and typically appear as a doublet. The vinylic protons (-CH=CH₂) exhibit more complex splitting patterns due to both geminal and vicinal coupling. The proton attached to the central carbon of the allyl group often appears as a multiplet.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Pyridine, 3-(2-propenyloxy)-

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~8.3 | d | ~2.5 |

| H-6 (Pyridine) | ~8.2 | dd | ~4.8, 1.5 |

| H-4 (Pyridine) | ~7.3 | ddd | ~8.4, 2.5, 1.5 |

| H-5 (Pyridine) | ~7.2 | dd | ~8.4, 4.8 |

| -OCH₂- | ~4.6 | dt | ~5.0, 1.5 |

| -CH= | ~6.0 | ddt | ~17.2, 10.5, 5.0 |

| =CH₂ (trans) | ~5.4 | dq | ~17.2, 1.5 |

| =CH₂ (cis) | ~5.2 | dq | ~10.5, 1.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) Resonances and Substituent Effects

The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon atom C3, directly attached to the oxygen, will be significantly deshielded. The chemical shifts of C2, C4, C5, and C6 are also distinguishable.

In the allyl group, the carbon of the methylene group (-O-CH₂-) will appear at a characteristic chemical shift, while the vinylic carbons (-CH=CH₂) will be found further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridine, 3-(2-propenyloxy)-

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (Pyridine) | ~155 |

| C-2 (Pyridine) | ~148 |

| C-6 (Pyridine) | ~142 |

| -CH= | ~133 |

| C-4 (Pyridine) | ~124 |

| C-5 (Pyridine) | ~121 |

| =CH₂ | ~118 |

| -OCH₂- | ~69 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Pyridine, 3-(2-propenyloxy)-, COSY spectra would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6) and within the allyl group (e.g., -OCH₂- with -CH=, and -CH= with =CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~69 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the pyridine ring and the allyl group. For example, a correlation between the -OCH₂- protons and the C3 carbon of the pyridine ring would definitively confirm the ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.

The IR spectrum of Pyridine, 3-(2-propenyloxy)- is expected to show characteristic absorption bands. These include C-H stretching vibrations from both the aromatic ring and the allyl group, C=C and C=N stretching vibrations from the pyridine ring, and the C=C stretching of the allyl group. A prominent feature would be the C-O-C stretching vibrations of the ether linkage.

Raman spectroscopy, being complementary to IR, would also show these vibrational modes, but with different intensities. The symmetric vibrations and those involving less polar bonds are often more intense in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for Pyridine, 3-(2-propenyloxy)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Alkene C-H Stretch | 3100-3000 | Medium |

| Alkyl C-H Stretch | 3000-2850 | Medium |

| C=N Stretch (Pyridine) | ~1580 | Strong |

| C=C Stretch (Pyridine) | ~1600, ~1470 | Strong-Medium |

| C=C Stretch (Allyl) | ~1645 | Medium-Weak |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Medium |

| Out-of-plane C-H Bending | 990-675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of Pyridine, 3-(2-propenyloxy)- is dominated by the electronic transitions of the pyridine ring.

Typically, pyridine and its derivatives exhibit two main absorption bands in the UV region. These correspond to π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the lone pair of electrons on the nitrogen atom, are less intense and appear at longer wavelengths. The presence of the allyloxy substituent can cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted pyridine.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Pyridine, 3-(2-propenyloxy)- and to study its fragmentation pattern upon ionization, which can further confirm its structure.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (C₈H₉NO). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the ether bond. This could lead to the formation of a pyridinoxy radical cation and an allyl radical, or a pyridinoxy cation and an allyl cation. The loss of the allyl group would result in a significant peak corresponding to the mass of the 3-hydroxypyridine (B118123) fragment. Further fragmentation of the pyridine ring itself can also be observed.

Computational and Theoretical Chemistry Studies of Pyridine, 3 2 Propenyloxy

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of Pyridine (B92270), 3-(2-propenyloxy)-. These calculations are typically performed using various levels of theory and basis sets to achieve a balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a primary method for calculating the ground-state properties of organic molecules due to its favorable balance of accuracy and computational efficiency. ohio-state.eduescholarship.org For Pyridine, 3-(2-propenyloxy)-, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. irjweb.com The choice of basis set, such as the 6-311G++(d,p) basis set, is crucial for obtaining reliable results. irjweb.com

DFT calculations can predict a range of ground-state properties. For instance, the optimization of the molecular structure provides the most stable three-dimensional arrangement of the atoms. These calculations have been successfully applied to various pyridine derivatives to understand their structural attributes. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Pyridine Derivative Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N2 | 1.3747 | - |

| C3-N2 | 1.3897 | - |

Note: Data presented is for a comparable benzimidazole-pyrimidine derivative to illustrate the type of information obtained from DFT calculations. irjweb.com The exact values for Pyridine, 3-(2-propenyloxy)- would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov

For pyridine derivatives, the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions. In many pyridine-containing compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.com For Pyridine, 3-(2-propenyloxy)-, the HOMO is expected to have significant contributions from the oxygen atom of the ether linkage and the π-system of the pyridine ring, while the LUMO would likely be centered on the pyridine ring.

Table 2: Calculated HOMO-LUMO Energies for a Pyrimidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Note: This data is for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine and serves as an example of the parameters derived from HOMO-LUMO analysis. irjweb.com Specific calculations for Pyridine, 3-(2-propenyloxy)- are required for its exact values.

The charge distribution within a molecule and the resulting molecular electrostatic potential (MEP) are key to understanding its reactivity and intermolecular interactions. libretexts.orguni-muenchen.de The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For Pyridine, 3-(2-propenyloxy)-, the nitrogen atom in the pyridine ring is expected to be a region of significant negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms, particularly those on the propenyloxy group, would exhibit positive potential. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 2-propenyloxy side chain in Pyridine, 3-(2-propenyloxy)- allows for multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, the relative energies of these different conformers can be determined, and the most stable, low-energy conformations can be identified. researchgate.net

Theoretical calculations can systematically explore the potential energy surface by varying key dihedral angles, such as those associated with the C-O-C ether linkage and the C-C single bonds in the propenyl group. This analysis is crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its biological activity or physical properties.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used and reliable approach for calculating NMR chemical shifts. sci-hub.se This method has been shown to provide good agreement with experimental NMR data for a variety of organic molecules, including those containing pyridine rings. sci-hub.seresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in Pyridine, 3-(2-propenyloxy)-, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical spectra can aid in the assignment of experimental peaks and provide a deeper understanding of the electronic environment of each atom in the molecule. The accuracy of the predicted shifts is dependent on the level of theory, the basis set used, and whether solvent effects are considered. sci-hub.se

Table 3: Example of Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Related System

| Proton | Calculated | Experimental |

| H1 | 2.63 | 2.35 |

| H2 | 2.71 | 2.35 |

| H3 | 6.31 | 6.07 |

Note: This data is for a hexahydroindole product and is provided to illustrate the comparison between calculated and experimental NMR data. Specific GIAO-DFT calculations would be necessary to predict the NMR spectrum of Pyridine, 3-(2-propenyloxy)-.

Predicted IR and Raman Vibrational Frequencies

The vibrational modes of a molecule correspond to the periodic motions of its atoms and are quantized. The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry. faccts.de These predictions are typically made after a geometry optimization calculation, followed by a frequency calculation. faccts.de For a non-linear molecule like Pyridine, 3-(2-propenyloxy)-, 3N-6 vibrational modes are expected, where N is the number of atoms. libretexts.org

Symmetry and group theory are fundamental to understanding which vibrations are IR- or Raman-active. libretexts.org A vibration is IR-active if it causes a change in the molecular dipole moment, while it is Raman-active if it leads to a change in the molecular polarizability. libretexts.org

Computational studies, often using DFT methods such as B3LYP or B3PW91 with basis sets like 6-311++G(d,p), can calculate the harmonic vibrational frequencies. core.ac.uk However, these calculated frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity. core.ac.uk To improve agreement with experimental data, a scaling factor is typically applied. faccts.de

For Pyridine, 3-(2-propenyloxy)-, the predicted spectra would feature characteristic vibrations from both the pyridine ring and the 2-propenyloxy (allyl ether) substituent.

Pyridine Ring Vibrations : The Raman spectra of pyridine are typically dominated by two intense bands corresponding to ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The formation of complexes or addition of substituents can cause shifts in these vibrational frequencies. nih.gov

C-H Vibrations : Stretching vibrations for the aromatic C-H bonds are expected in the 3000–3100 cm⁻¹ region. core.ac.uk The C-H in-plane and out-of-plane bending vibrations are generally found in the ranges of 1000–1300 cm⁻¹ and 800–950 cm⁻¹, respectively. core.ac.uk

C=C and C-C Vibrations : The C=C stretching vibrations in the aromatic ring typically appear in the 1430–1650 cm⁻¹ range. core.ac.uk The allyl group's C=C stretch would also be present in this region. C-C stretching bands are expected at lower frequencies. core.ac.uk

C-O Vibrations : The ether linkage (C-O) would exhibit strong stretching bands, typically around 1325 cm⁻¹. core.ac.uk

A table of predicted vibrational frequencies and their assignments, based on DFT calculations for similar substituted aromatic compounds, is presented below. core.ac.uk

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Allyl CH₂ Stretch | 2900 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1430 - 1650 | IR, Raman |

| Allyl C=C Stretch | 1640 - 1680 | IR, Raman |

| C-O-C Asymmetric Stretch | ~1250 | IR |

| Pyridine Ring Breathing | 990 - 1050 | Raman |

| C-H Out-of-Plane Bend | 800 - 950 | IR |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for studying excited states and predicting electronic absorption spectra (UV-Vis). mdpi.com It is an extension of DFT used to describe the response of a system to a time-dependent perturbation, such as an electromagnetic field. respectprogram.org This approach can achieve an accuracy comparable to more computationally expensive methods, especially when using hybrid functionals that incorporate a portion of exact exchange. mdpi.comaps.org Functionals like B3LYP are commonly used for this purpose. mdpi.comresearchgate.net

The TD-DFT calculation yields excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These calculations allow for the assignment of electronic transitions, typically from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com

For Pyridine, 3-(2-propenyloxy)-, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic pyridine ring. The presence of the allyloxy substituent, an electron-donating group, can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Computational studies on similar aromatic systems have shown that TD-DFT calculations can predict λmax values with an error margin of 1-6% compared to experimental data. mdpi.com The predicted electronic transitions for Pyridine, 3-(2-propenyloxy)-, would likely fall within the UV-A (320–400 nm) or UV-B (290–320 nm) range, corresponding to the energy gap between the HOMO and LUMO. mdpi.com

A representative table of predicted electronic transitions is shown below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~270-290 | ~0.1-0.2 | HOMO → LUMO |

| S₀ → S₂ | ~240-260 | ~0.3-0.5 | HOMO-1 → LUMO |

Computational Mechanistic Investigations of Chemical Reactions

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions involving Pyridine, 3-(2-propenyloxy)-. DFT calculations can map out potential energy surfaces, identify intermediates and transition states, and provide a detailed step-by-step description of reaction pathways. acs.org This is particularly valuable for understanding transformations involving the versatile allyl ether group, such as catalytic isomerizations or cycloaddition reactions. nih.govacs.org

For instance, the isomerization of allyl ethers can proceed through different mechanistic pathways, and computational studies can determine the most likely route. nih.govacs.org Similarly, for cycloaddition reactions, calculations can predict the regio- and stereoselectivity by comparing the activation barriers of competing pathways. ucl.ac.ukresearchgate.net

Transition State Analysis and Reaction Pathways

A key aspect of mechanistic investigation is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. nih.gov Computationally, a TS is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy of the transition state relative to the reactants determines the activation energy (energy barrier) of a reaction step. By comparing the barriers for all possible pathways, the most favorable reaction mechanism can be identified. acs.org

For reactions involving the 3-(2-propenyloxy) group, several pathways could be investigated:

Catalytic Isomerization : In metal-catalyzed isomerizations of allyl ethers, a common mechanism involves the formation of a π-allyl intermediate. nih.govacs.org Computational studies can model the oxidative addition of the allylic C-H bond to the metal center, the formation of various intermediates, and the subsequent reductive elimination to yield the enol ether product. nih.govacs.org The analysis of transition states like N₂-TS2-Z and N₂-TS2-E in cobalt-catalyzed systems has shown how the stereochemical outcome (Z vs. E isomer) is determined. nih.gov

Cycloaddition Reactions : In [2+2] photocycloadditions or 1,3-dipolar cycloadditions, transition state analysis can explain the observed stereoselectivity (e.g., endo vs. exo). ucl.ac.ukacs.org For example, DFT calculations can identify the specific non-covalent interactions, such as CH-π or steric repulsions, within the transition state structure that favor one stereoisomer over another. acs.org The C-C bond formation step is often found to be the stereoselectivity-determining step in such reactions. acs.org

Energetic Profiles of Transformations Involving the Compound

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energetic profile, or reaction profile diagram, can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. acs.org

Computational studies on catalytic reactions often reveal complex, multi-step profiles. For example, in the isomerization of an allyl ether, the energetic profile would show the relative energies for:

Coordination of the substrate to the catalyst.

The transition state for oxidative addition.

The resulting π-allyl metal complex intermediate.

Transition states for rearrangement or isomerization of the intermediate.

The transition state for reductive elimination.

Applications of Pyridine, 3 2 Propenyloxy in Chemical Science

Role as a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Pyridine (B92270), 3-(2-propenyloxy)- serves as a valuable building block in the construction of more complex molecules. The presence of both a pyridine nucleus and an allyl ether functionality provides two distinct reactive sites that can be manipulated in various organic reactions. evitachem.comresearchgate.net The pyridine ring, a heterocyclic aromatic system, can undergo electrophilic and nucleophilic substitution reactions, while the allyl group is amenable to a wide range of transformations, including addition reactions, oxidations, and rearrangements.

This dual reactivity makes it a key intermediate in multi-step syntheses. ontosight.aiontosight.ai For instance, the allyl group can be functionalized to introduce new chemical entities, and the pyridine nitrogen can be quaternized or oxidized. These transformations are integral to the synthesis of diverse molecular architectures, including those with potential applications in medicinal chemistry and agrochemicals. epo.orgacs.org The strategic use of Pyridine, 3-(2-propenyloxy)- as a starting material or intermediate allows for the efficient assembly of target molecules with desired functionalities and stereochemistries. orgsyn.orgsyn-c.com

Utility in Catalysis and Ligand Design

The pyridine moiety of 3-(allyloxy)pyridine makes it an excellent candidate for ligand design in coordination chemistry and catalysis. rsc.orgnih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to metal centers, forming stable metal complexes. wikipedia.org

Coordination Chemistry and Metal Complex Formation

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com The nitrogen atom acts as a Lewis base, donating its electron pair to a metal ion, which acts as a Lewis acid. wikipedia.org The resulting coordination compounds exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion and other ligands present in the coordination sphere. chemijournal.comrsc.org

The 3-(allyloxy) substituent can influence the electronic properties of the pyridine ring, thereby modulating the strength of the metal-ligand bond. rsc.org Furthermore, the allyl group can potentially participate in secondary interactions with the metal center or other ligands, leading to the formation of unique and stable complex structures. researchgate.netrsc.org The study of these metal complexes is crucial for understanding their potential applications in various fields, including catalysis and materials science. rsc.org

Catalytic Activity in Organic Transformations

Metal complexes derived from pyridine-based ligands often exhibit significant catalytic activity in a variety of organic transformations. researchgate.net The coordination of the pyridine ligand to a metal center can enhance its catalytic properties by modifying its electronic and steric environment. tcu.edunih.gov While direct studies on the catalytic activity of Pyridine, 3-(2-propenyloxy)- complexes are not extensively documented, the broader class of pyridine-containing ligands has been shown to be effective in various catalytic processes. researchgate.net

For example, ruthenium complexes with pyridine-based ligands have been investigated for their catalytic activity in reactions such as the isomerization of allylic alcohols. researchgate.net The electronic and steric properties of the pyridine ligand play a crucial role in determining the efficiency and selectivity of the catalyst. nih.gov The presence of the allyloxy group in Pyridine, 3-(2-propenyloxy)- could potentially influence the catalytic behavior of its metal complexes, opening up avenues for the development of new and efficient catalysts for specific organic transformations. chemrxiv.org

Potential in Materials Science and Polymer Chemistry

The unique bifunctional nature of Pyridine, 3-(2-propenyloxy)- also positions it as a promising candidate for applications in materials science and polymer chemistry. rsc.orgnih.govwikipedia.orgchemrxiv.orgsmolecule.com The reactive allyl group allows for its incorporation into polymer chains, while the pyridine unit can impart specific properties to the resulting materials. mdpi.com

Precursor for Advanced Polymeric Materials

The allyl group of Pyridine, 3-(2-propenyloxy)- can undergo polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to form advanced polymeric materials. chemrxiv.orgrsc.orgchemrxiv.org The resulting polymers would feature pyridine moieties as side chains, which can significantly influence their physical and chemical properties.

The incorporation of pyridine units into a polymer backbone can enhance its thermal stability and introduce sites for metal coordination, leading to the formation of metallopolymers with interesting electronic and optical properties. researchgate.net These materials could find applications in areas such as catalysis, sensing, and the development of functional coatings. The ability to control the polymerization process and the properties of the resulting polymers makes Pyridine, 3-(2-propenyloxy)- a valuable monomer in the design of novel polymeric materials. chemrxiv.org

| Monomer | Polymerization Method | Potential Polymer Properties |

| Pyridine, 3-(2-propenyloxy)- | Free-Radical Polymerization | Enhanced thermal stability, metal-coordination sites |

| Pyridine, 3-(2-propenyloxy)- | Ring-Opening Metathesis Polymerization (ROMP) | Well-defined polymer architecture, tunable properties |

Integration into Functional Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. whiterose.ac.uk The pyridine unit of Pyridine, 3-(2-propenyloxy)- can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, making it a suitable component for the construction of functional supramolecular assemblies. nih.govmdpi.com

By combining Pyridine, 3-(2-propenyloxy)- with other molecular building blocks, it is possible to create highly ordered structures with specific functions. For example, coordination-driven self-assembly can lead to the formation of discrete metallosupramolecular architectures, such as cages and polygons, or extended coordination polymers. science.govrsc.orgresearchgate.net These assemblies can exhibit interesting properties, such as host-guest chemistry, where they can encapsulate smaller molecules within their cavities. whiterose.ac.uk The ability to form such complex and functional structures highlights the potential of Pyridine, 3-(2-propenyloxy)- in the development of advanced materials with applications in areas like molecular recognition, sensing, and drug delivery.

Q & A

Q. What are the common synthetic routes for preparing Pyridine, 3-(2-propenyloxy)-, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves alkoxylation of pyridine precursors. A feasible route is the nucleophilic substitution of a halogen or hydroxyl group at the 3-position of pyridine with an allyloxy group. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysts: Phase-transfer catalysts or mild bases (e.g., K₂CO₃) improve reaction efficiency .

- Temperature: Controlled heating (60–90°C) minimizes side reactions like polymerization of the propenyloxy group. Example protocol: React 3-hydroxypyridine with allyl bromide in DMF at 80°C for 12 hours under nitrogen, followed by purification via column chromatography .

| Key Structural Data | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| InChI | 1S/C8H10N2O/c1-2-5-11-8-4-3-7(9)6-10-8/h2-4,6H,1,5,9H2 |

Q. What spectroscopic techniques are most effective for characterizing Pyridine, 3-(2-propenyloxy)-, and what structural features do they highlight?

Methodological Answer:

- ¹H/¹³C NMR: Identifies substitution patterns. The allyloxy group shows characteristic doublets (δ 4.5–5.5 ppm for CH₂ and vinyl protons) and coupling constants (J = 10–15 Hz for trans-configuration) .

- IR Spectroscopy: Confirms ether linkages (C-O-C stretch at ~1100 cm⁻¹) and pyridine ring vibrations (C=N stretch near 1600 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 150.18 confirms molecular weight; fragmentation patterns reveal loss of the allyloxy group (m/z 106) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the propenyloxy group in substitution or cycloaddition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity:

- Electrostatic Potential Maps: Highlight electron-rich regions (e.g., pyridine N-atom) for electrophilic attacks .

- Frontier Molecular Orbital Analysis: Predicts reactivity in Diels-Alder reactions by comparing HOMO (allyloxy) and LUMO (dienophile) energies . Example application: Simulate the reaction of Pyridine, 3-(2-propenyloxy)- with maleic anhydride to assess [4+2] cycloaddition feasibility .

Q. How should researchers address discrepancies in biological activity data for Pyridine, 3-(2-propenyloxy)- across different assay systems?

Methodological Answer:

- Assay Validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .

- Solubility/Purity Checks: Ensure compound integrity via HPLC (>95% purity) and control for solvent effects (e.g., DMSO vs. aqueous buffers) .

- Metabolic Stability: Test in vitro liver microsome models to rule out rapid degradation as a cause of false negatives .

Q. What strategies optimize the stability of Pyridine, 3-(2-propenyloxy)- under varying storage and reaction conditions?

Methodological Answer:

- Storage: Store at 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis .

- Reaction Conditions: Avoid prolonged exposure to light or heat (>100°C) to suppress polymerization. Use radical inhibitors (e.g., BHT) in free-radical-prone environments .

Safety and Handling

Q. What safety precautions are critical when handling Pyridine, 3-(2-propenyloxy)- in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Spill Management: Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Data Contradiction Analysis

Example: Conflicting reports on the compound’s solubility in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.